molecular formula C14H12O2 B1253839 9,10-Dihydroanthracene-9,10-diol CAS No. 58343-58-1

9,10-Dihydroanthracene-9,10-diol

Cat. No.: B1253839
CAS No.: 58343-58-1
M. Wt: 212.24 g/mol
InChI Key: WJPAOCLCEGUSMF-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracene-9,10-diol is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. It is a colorless solid that is used in various chemical applications. This compound is particularly notable for its role as a hydrogen donor and its involvement in various organic reactions.

Synthetic Routes and Reaction Conditions:

    Reduction of Anthraquinone: One common method for preparing this compound involves the reduction of anthraquinone using sodium borohydride or lithium aluminum hydride. This reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol under controlled temperature conditions.

    Hydrogenation of Anthracene: Another method involves the hydrogenation of anthracene in the presence of a catalyst such as palladium on carbon. This reaction is carried out under high pressure and temperature to achieve the desired product.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, the catalytic hydrogenation of anthracene is often employed. This process uses a continuous flow reactor with a palladium or platinum catalyst to ensure efficient conversion and high yield of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form anthraquinone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form 9,10-dihydroanthracene. This reaction typically uses reducing agents such as sodium borohydride.

    Substitution: It can also participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, acetylation using acetic anhydride can yield diacetyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Acetic anhydride in the presence of a base like pyridine.

Major Products:

    Oxidation: Anthraquinone.

    Reduction: 9,10-Dihydroanthracene.

    Substitution: Diacetyl derivatives.

Scientific Research Applications

9,10-Dihydroanthracene-9,10-diol has several applications in scientific research:

    Chemistry: It is used as a hydrogen donor in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it a valuable intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential antioxidant properties, which could have implications in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development

Properties

IUPAC Name

9,10-dihydroanthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPAOCLCEGUSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492966
Record name 9,10-Dihydroanthracene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58343-58-1
Record name 9,10-Dihydroanthracene-9,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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